molecular formula C14H20O2S B12615486 tert-Butyl 3-(benzylsulfanyl)propanoate CAS No. 921765-54-0

tert-Butyl 3-(benzylsulfanyl)propanoate

Cat. No.: B12615486
CAS No.: 921765-54-0
M. Wt: 252.37 g/mol
InChI Key: CGAAHFCHMZPZAB-UHFFFAOYSA-N
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Description

General Context of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, organic molecules containing sulfur, are fundamental to modern organic chemistry. wikipedia.org They are prevalent in nature, forming the basis of essential amino acids like cysteine and methionine, and are key components in vital biomolecules such as coenzyme A, biotin, and penicillin. britannica.com In the laboratory, the unique properties of sulfur allow for a diverse range of chemical transformations. Thioethers (sulfides), characterized by a C-S-C linkage, are a major class of organosulfur compounds.

The development of synthetic methods using organosulfur compounds has been a significant area of research. jst.go.jp These compounds are valued as versatile reagents for constructing new molecules. britannica.com Modern synthetic strategies, including transition-metal catalysis, have been developed to form C-S bonds efficiently, often using disulfides or elemental sulfur, which are easier to handle than odorous thiols. nih.gov The sulfenylation of esters and ketones, followed by oxidation and thermolysis, is a classic strategy to introduce α,β-unsaturation, demonstrating the utility of sulfur in manipulating organic frameworks. jst.go.jp

The Foundational Role of Propanoate Esters as Versatile Synthetic Intermediates

The propanoate ester motif, a three-carbon ester chain, serves as a foundational building block in organic synthesis. Its structure provides a versatile scaffold that can be readily modified or incorporated into larger, more complex molecules. Propanoate esters and their derivatives are used in the synthesis of a wide array of compounds. For instance, research has detailed the synthesis of stereoisomers of 8-methyl-2-decanol and its corresponding propanoate ester, highlighting the use of this functional group in building specific chiral molecules. nih.gov

Furthermore, derivatives of propanoic acid are common in various chemical contexts. For example, 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid is a well-known antioxidant compound, illustrating the utility of the propanoic acid backbone in designing molecules with specific functions. nih.gov In the field of biocatalysis, dicarboxylic esters have been identified as particularly versatile acyl donors for creating bifunctionalized compounds and polymers, underscoring the broad applicability of ester functionalities in synthetic strategies. researchgate.net

Strategic Importance of tert-Butyl Esters in Chemical Methodologies

The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis. fiveable.me Its primary strategic importance lies in its unique stability and cleavage properties. Due to the steric bulk of the tert-butyl group, the ester is highly resistant to a wide range of nucleophilic and basic conditions, under which other esters like methyl or ethyl esters might be cleaved. fiveable.meyoutube.com This stability allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected carboxylic acid. fiveable.me

The removal, or deprotection, of the tert-butyl group is typically achieved under specific and mild acidic conditions, most commonly with trifluoroacetic acid (TFA). youtube.com This selective cleavage provides a significant advantage, particularly in sensitive applications like peptide synthesis, where harsh deprotection conditions could damage the delicate molecular structure. researchgate.net The ability to easily introduce and selectively remove the tert-butyl ester makes it a cornerstone of modern protecting group strategy, enhancing efficiency and yields in the synthesis of complex organic molecules. fiveable.mersc.org

Overview of Current Research Trajectories for Analogous Structures and Their Functional Implications

Research involving structures analogous to tert-Butyl 3-(benzylsulfanyl)propanoate focuses on leveraging the unique properties of its constituent parts for novel applications. The thioether linkage is of particular interest for its ability to anchor molecules to surfaces, a principle widely used in nanotechnology. mdpi.com For example, research into the synthesis of thiol derivatives of biologically active compounds aims to attach these molecules to gold nanoparticles. mdpi.com This conjugation can improve properties such as water solubility, stability, and bioavailability, potentially enhancing therapeutic efficacy. mdpi.com The thioether propanoate scaffold represents a potential linker in such systems.

Furthermore, the tert-butyl propanoate moiety is a common feature in intermediates for the synthesis of complex and stereochemically defined molecules. An example is tert-butyl (3R)-3-{benzyl[(1S)-1-phenylethyl]amino}-3-phenylpropanoate, an intermediate that incorporates a chiral amine, demonstrating the use of this scaffold in asymmetric synthesis. chemspider.com Research in this area is driven by the need to create enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. The combination of a stable protecting group (tert-butyl ester) and a modifiable backbone (propanoate) makes these analogs valuable tools for building sophisticated molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921765-54-0

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

tert-butyl 3-benzylsulfanylpropanoate

InChI

InChI=1S/C14H20O2S/c1-14(2,3)16-13(15)9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

CGAAHFCHMZPZAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCSCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for the Formation of Tert Butyl 3 Benzylsulfanyl Propanoate and Derivatives

Elaboration of the Ester Linkage: Direct Esterification and Transesterification Strategies

The formation of the tert-butyl ester group is a crucial step in the synthesis of tert-butyl 3-(benzylsulfanyl)propanoate. This transformation can be achieved through several methods, primarily direct esterification and transesterification.

Direct Esterification: This classical approach, known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.orgorganic-chemistry.org For the synthesis of tert-butyl esters, tert-butanol (B103910) is used as the alcohol. However, the bulky nature of the tert-butyl group can make this reaction slow. jove.com

Transesterification: This method involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. thieme-connect.com For the synthesis of this compound, a more readily available ester, such as the methyl or ethyl ester of 3-(benzylsulfanyl)propanoic acid, can be reacted with tert-butanol. thieme-connect.comresearchgate.net This method is particularly useful when the parent carboxylic acid is sensitive or difficult to isolate. thieme-connect.com Various catalysts can be employed, including potassium tert-butoxide, which has shown high reactivity in diethyl ether. thieme-connect.com

Method Reactants Catalyst Key Features
Direct Esterification3-(benzylsulfanyl)propanoic acid, tert-butanolH₂SO₄, HClReversible reaction; requires removal of water or excess alcohol. libretexts.orgorganic-chemistry.org
TransesterificationMethyl/Ethyl 3-(benzylsulfanyl)propanoate, tert-butanolPotassium tert-butoxideUseful for labile parent carboxylic acids; high reactivity. thieme-connect.com
Boc₂O Method3-(benzylsulfanyl)propanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc₂O)None (electromagnetic milling)Green, solvent-free, and base-free method. rsc.org
Flow MicroreactorsOrganolithiums, Boc₂O-Efficient, sustainable, and versatile for direct introduction of the tert-butoxycarbonyl group. rsc.orgrsc.org

A notable advancement in the synthesis of tert-butyl esters is the use of di-tert-butyl dicarbonate (Boc)₂O under solvent- and base-free conditions, facilitated by electromagnetic milling. rsc.org This green chemistry approach offers a sustainable alternative to traditional methods. rsc.org Furthermore, the use of flow microreactors has emerged as a highly efficient and sustainable method for the direct synthesis of tert-butyl esters from organolithium compounds and (Boc)₂O. rsc.orgrsc.org

Formation of the Sulfide Bond: Thiol Alkylation Approaches and Variants

The carbon-sulfur bond in this compound is typically formed through the nucleophilic substitution reaction between a thiol and an alkyl halide, a classic method known as thiol alkylation. wikipedia.org

In the context of synthesizing the target molecule, this involves the reaction of benzyl (B1604629) mercaptan (phenylmethanethiol) with a suitable 3-halopropanoate ester. wikipedia.orgnih.gov The thiol, being a potent nucleophile, displaces the halide to form the corresponding thioether. wikipedia.org The reaction is often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Variants and Alternative Methods:

Reaction with other leaving groups: Instead of alkyl halides, other substrates with good leaving groups, such as tosylates or mesylates, can be used.

Michael Addition: An alternative strategy involves the conjugate addition (Michael addition) of benzyl mercaptan to tert-butyl acrylate (B77674). This reaction is a powerful tool for C-S bond formation. acs.org

Reductive Coupling: More advanced methods include the reductive coupling of disulfides with benzylic halides, which can be catalyzed by transition metals like iron. organic-chemistry.org

Method Sulfur Source Electrophile Key Features
Thiol AlkylationBenzyl Mercaptantert-Butyl 3-halopropanoateClassic S_N2 reaction; often requires a base. wikipedia.org
Michael AdditionBenzyl Mercaptantert-Butyl AcrylateForms the C-S bond at the β-carbon of the acrylate. acs.org
Reductive CouplingDibenzyl Disulfidetert-Butyl 3-halopropanoateTransition-metal catalyzed; avoids the use of odorous thiols directly. organic-chemistry.org

Construction of the Propanoate Backbone: Addition Reactions and Chain Extension Methods

The three-carbon propanoate backbone of the molecule can be constructed through various synthetic strategies, with the Michael addition being a prominent method.

Michael Addition: This reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com To form the backbone of this compound, benzyl mercaptan can act as the nucleophile (Michael donor) and tert-butyl acrylate can serve as the electrophile (Michael acceptor). wikipedia.orgyoutube.com This reaction directly assembles the desired carbon and sulfur framework in a single, atom-economical step. wikipedia.org

Chain Extension Methods: While less direct for this specific molecule, general methods for constructing propanoate backbones exist. These can include:

Malonic Ester Synthesis: This classic method allows for the elongation of a carbon chain by two atoms. While not the most direct route for the target molecule, it represents a fundamental strategy for building carboxylic acid derivatives.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of zinc to form a β-hydroxy ester, which can be further modified. orientjchem.org

Method Key Reactants Bond Formed Key Features
Michael AdditionBenzyl Mercaptan, tert-Butyl AcrylateC-S and C-CAtom-economical, directly forms the desired backbone. wikipedia.orgmasterorganicchemistry.com
Malonic Ester SynthesisDiethyl malonate, Benzyl halideC-CA general method for carbon chain extension.
Reformatsky Reactionα-halo ester, Aldehyde/KetoneC-CForms a β-hydroxy ester intermediate. orientjchem.org

Stereoselective Synthesis and Chirality Induction in Analogous Structures

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the creation of chiral analogs, which could have important applications in various fields. Chirality can be introduced at either the α- or β-position of the propanoate backbone.

Asymmetric Michael Addition: The Michael addition can be rendered enantioselective by using a chiral catalyst. nih.gov For instance, a chiral thiourea (B124793) catalyst bearing both a Brønsted acid and a Lewis base moiety can facilitate the asymmetric thia-Michael addition of thiols to α,β-unsaturated carboxylic acids, with the potential to control the stereochemistry at the β-position. rsc.org The enantioselectivity of such reactions can sometimes be switched by simply changing the solvent. rsc.org

Chirality Induction from Chiral Precursors: An alternative approach is to start with a chiral building block. For example, a chiral β-amino acid can be used to induce a specific helical fold in an otherwise achiral peptide chain. nih.gov This principle of template-mediated induction could be applied to the synthesis of complex chiral thioethers. nih.govresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the enolate in a Michael addition can also direct the stereochemical outcome of the reaction. nih.gov After the desired stereocenter is set, the auxiliary can be removed.

Strategy Method Source of Chirality Outcome
Catalytic Asymmetric SynthesisAsymmetric Michael AdditionChiral Catalyst (e.g., thiourea)Enantiomerically enriched β-thioesters. rsc.org
Substrate-Controlled SynthesisUse of Chiral PrecursorsChiral starting material (e.g., chiral β-amino acid)Diastereoselective synthesis. nih.gov
Auxiliary-Mediated SynthesisChiral AuxiliaryCovalently attached chiral groupDiastereoselective addition, followed by auxiliary removal. nih.gov

Application of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For the synthesis of this compound and its derivatives, several green strategies can be employed.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key aspect of green synthesis. rsc.orgrsc.org

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is preferred over stoichiometric reagents. organic-chemistry.org

Atom Economy: Reactions with high atom economy, such as the Michael addition, are desirable as they maximize the incorporation of starting materials into the final product, minimizing waste. wikipedia.org

Energy Efficiency: Methods that operate at ambient temperature and pressure, or that utilize alternative energy sources like microwave irradiation or electromagnetic milling, can significantly reduce energy consumption. rsc.orgkataliz.org.ua

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry. For instance, some sulfur compounds can be produced through bioprocesses. nih.gov

A notable example of a green synthetic method is the synthesis of tert-butyl esters using (Boc)₂O under solvent- and base-free electromagnetic milling conditions, which is a highly efficient and sustainable approach. rsc.org Additionally, the use of flow microreactors for direct esterification offers a more sustainable process compared to traditional batch methods. rsc.org

Catalytic Approaches for Carbon-Sulfur and Ester Bond Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both the formation of the ester linkage and the carbon-sulfur bond can be significantly enhanced through the use of catalysts.

Catalytic Esterification and Transesterification:

Acid Catalysis: The Fischer-Speier esterification is a classic example of acid catalysis, using strong acids like H₂SO₄. masterorganicchemistry.comchemguide.co.uk

Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate (Sc(OTf)₃) can effectively catalyze the transesterification of esters. organic-chemistry.org

Organocatalysis: N-heterocyclic carbenes (NHCs) have been shown to catalyze the formylation of alcohols and could potentially be adapted for other esterification reactions. organic-chemistry.org

Heterogeneous Catalysis: Solid-supported catalysts, like graphene oxide or silica (B1680970) chloride, offer advantages in terms of easy separation and reusability. organic-chemistry.orgorganic-chemistry.org

Catalytic Carbon-Sulfur Bond Formation:

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are widely used to catalyze C-S bond formation. rsc.orgrsc.org These reactions often proceed under mild conditions with high regioselectivity. rsc.org Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-S bonds. rsc.org Copper-catalyzed reactions are also a mainstay in this area. researchgate.net

Metal-Free Catalysis: The development of metal-free catalytic systems is an active area of research to avoid the cost and potential toxicity of transition metals. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions have emerged as a sustainable tool for C-S bond formation. bohrium.com

Chemical Reactivity and Mechanistic Studies of Tert Butyl 3 Benzylsulfanyl Propanoate

Reactivity of the Ester Moiety: Hydrolysis, Transesterification, and Reduction Pathways

The tert-butyl ester group is a prominent feature of the molecule, known for its unique reactivity, primarily governed by the steric hindrance and electronic properties of the tert-butyl group.

Hydrolysis: The hydrolysis of tert-butyl esters, including tert-butyl 3-(benzylsulfanyl)propanoate, to the corresponding carboxylic acid is a fundamental transformation. Unlike less hindered esters, tert-butyl esters are notably resistant to base-mediated hydrolysis (saponification) due to the steric bulk of the tert-butyl group, which impedes the approach of the hydroxide (B78521) nucleophile. However, they are highly susceptible to acid-catalyzed cleavage. thieme-connect.deorganic-chemistry.org This selective lability under acidic conditions is a cornerstone of its use as a protecting group in organic synthesis. The reaction proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched by a nucleophile or eliminated to form isobutylene (B52900). organic-chemistry.org Environmentally benign reagents like aqueous phosphoric acid have proven effective for this deprotection, tolerating other sensitive groups such as benzyl (B1604629) ethers and thioethers. organic-chemistry.org

Transesterification: Transesterification of tert-butyl esters is generally less common than their hydrolysis due to the same steric factors that hinder saponification. However, under specific catalytic conditions, it is possible. For instance, reaction with thionyl chloride can convert tert-butyl esters into acid chlorides, which can then react with various alcohols to form new esters. organic-chemistry.org This two-step process provides an indirect route to transesterification.

Reduction: The reduction of the ester moiety to the corresponding alcohol, 3-(benzylsulfanyl)propan-1-ol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing tert-butyl esters, though the reaction may require more forcing conditions compared to the reduction of methyl or ethyl esters. organic-chemistry.org It is important to consider the chemoselectivity of the reduction, as the benzyl thioether linkage can be susceptible to cleavage under certain reductive conditions. researchgate.net However, common borohydride (B1222165) reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters, allowing for the selective reduction of other functional groups in the molecule if present. nih.gov

Table 3.1.1: Summary of Reactions at the Ester Moiety

Reaction Type Reagents and Conditions Product Key Characteristics
Acid-Catalyzed Hydrolysis H₃PO₄ (aq) or Trifluoroacetic Acid (TFA) in CH₂Cl₂ 3-(Benzylsulfanyl)propanoic acid High yield, mild conditions, selective for t-butyl ester. organic-chemistry.org

| Transesterification (Indirect) | 1. SOCl₂ 2. R'OH | 3-(Benzylsulfanyl)propanoyl chloride, then Alkyl 3-(benzylsulfanyl)propanoate | Converts ester to a more reactive species first. organic-chemistry.org | | Reduction | LiAlH₄ in THF or Et₂O | 3-(Benzylsulfanyl)propan-1-ol | Requires a strong reducing agent. organic-chemistry.org |

Transformations of the Thioether Functional Group: Oxidation and Cleavage Reactions

The benzylsulfanyl group (-S-CH₂-Ph) is a versatile functional group that can undergo both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

Oxidation: The sulfur atom in the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. nih.govlibretexts.org

To Sulfoxide: Oxidation with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or hydrogen peroxide, yields tert-butyl 3-(benzylsulfinyl)propanoate. organic-chemistry.orgnih.gov This reaction is often highly selective, and over-oxidation to the sulfone can be avoided with careful control of stoichiometry and temperature. organic-chemistry.org

To Sulfone: Using an excess of a strong oxidizing agent, like m-CPBA or potassium permanganate (B83412) (KMnO₄), will further oxidize the thioether (or the intermediate sulfoxide) to the corresponding sulfone, tert-butyl 3-(benzylsulfonyl)propanoate. nih.gov

Cleavage: The benzyl-sulfur bond is relatively labile and can be cleaved under various reductive conditions. This reaction is particularly useful in the context of peptide and natural product synthesis, where the S-benzyl group is often used as a thiol protecting group. thieme-connect.de

Dissolving Metal Reduction: A classic method for cleaving benzyl thioethers is the use of sodium in liquid ammonia. thieme-connect.de This powerful reducing system effectively breaks the C-S bond to generate the free thiol, 3-mercapto-propanoate.

Catalytic Hydrogenolysis: While effective for cleaving benzyl ethers, catalytic hydrogenolysis (e.g., H₂/Pd-C) can sometimes be complicated by catalyst poisoning by the sulfur atom. acs.org However, modifications and specific catalysts can overcome this limitation.

Lewis Acid/Nucleophile Systems: Milder and more practical methods have been developed, such as using dibutylmagnesium (B73119) in the presence of a catalytic amount of a copper or titanium salt, which can cleave the benzyl group under gentle conditions. researchgate.net

Table 3.2.1: Common Transformations of the Thioether Group

Transformation Reagents and Conditions Product
Oxidation to Sulfoxide 1 eq. m-CPBA, CH₂Cl₂, 0 °C tert-Butyl 3-(benzylsulfinyl)propanoate
Oxidation to Sulfone ≥2 eq. m-CPBA, CH₂Cl₂, rt tert-Butyl 3-(benzylsulfonyl)propanoate
Reductive Cleavage Na, liq. NH₃ tert-Butyl 3-mercaptopropanoate
Mild Lewis Acid Cleavage Bu₂Mg, cat. CuCl₂·2H₂O, THF tert-Butyl 3-mercaptopropanoate

Reactions at the Alpha-Carbon of the Propanoate System

The carbon atom alpha to the ester carbonyl (C-2) possesses acidic protons that can be removed by a strong base to form an enolate. masterorganicchemistry.combham.ac.uk This enolate is a potent nucleophile and a key intermediate for forming new carbon-carbon bonds at this position.

The pKa of the α-protons in an ester is typically around 25, requiring a very strong, non-nucleophilic base for complete deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it is sterically hindered, which minimizes competitive nucleophilic attack at the ester carbonyl, and strong enough to irreversibly form the enolate at low temperatures (e.g., -78 °C). libretexts.orgumn.edu

Once formed, the lithium enolate of this compound can react with various electrophiles in Sₙ2-type reactions. pressbooks.pub For example, alkylation with an alkyl halide (e.g., methyl iodide or benzyl bromide) introduces an alkyl group at the C-2 position. umn.edu This provides a powerful method for elaborating the carbon skeleton of the propanoate chain. The choice of solvent and temperature is critical for controlling the regioselectivity and preventing side reactions. libretexts.org

Investigation of Rearrangement Reactions Involving Benzyl Sulfur Linkages

The structural features of this compound and its derivatives allow for the possibility of several named rearrangement reactions, particularly after transformation of the thioether or alpha-carbon.

Pummerer Rearrangement: This reaction is characteristic of sulfoxides bearing an α-hydrogen. wikipedia.org If this compound is first oxidized to its corresponding sulfoxide, treatment with an activating agent like acetic anhydride (B1165640) (Ac₂O) can initiate the Pummerer rearrangement. tcichemicals.com The reaction proceeds through an acyloxy-sulfonium intermediate, which, after elimination and nucleophilic attack by acetate, would yield an α-acetoxy thioether. wikipedia.orgyoutube.com This provides a route to functionalize the benzylic carbon of the sulfur substituent.

Sommelet-Hauser Rearrangement: While this is a rearrangement of benzylic quaternary ammonium (B1175870) salts, a sulfur analog is conceivable. wikipedia.org The reaction involves a wikipedia.orgacs.org-sigmatropic shift. acs.orgchemistry-reaction.com For a sulfur-containing analog, this would typically start from a sulfonium (B1226848) ylide. Formation of a sulfonium salt from the thioether of this compound (e.g., by reaction with an alkyl halide) followed by deprotonation at an adjacent carbon could generate the necessary ylide intermediate, which might then undergo rearrangement.

Thermal and Chemical Stability Considerations and Their Implications for Synthesis and Application

The stability of this compound is a crucial factor influencing its handling, storage, and reaction conditions.

Thermal Stability: The tert-butyl ester group is prone to thermal elimination of isobutylene, particularly under acidic conditions, to generate the corresponding carboxylic acid. organic-chemistry.orgorganic-chemistry.org In neutral media, the compound exhibits reasonable thermal stability, but prolonged heating at high temperatures can lead to decomposition. Studies on related compounds like 4-tert-butylphenol (B1678320) show that isomerization and decomposition reactions begin to occur at significantly elevated temperatures (above 400°C), suggesting the tert-butyl group itself is quite stable. researchgate.net The thioether linkage is generally more thermally robust than the ester.

Chemical Stability:

Acidic Conditions: The compound is highly sensitive to strong acids, which readily cleave the tert-butyl ester. thieme-connect.deorganic-chemistry.org This lability is often exploited for deprotection. organic-chemistry.org The thioether is generally stable to many acidic conditions that cleave the ester. thieme-connect.de

Basic Conditions: The molecule shows significant stability towards basic conditions. The tert-butyl ester is resistant to base-catalyzed hydrolysis, and the thioether linkage is also stable against many bases. organic-chemistry.orgmasterorganicchemistry.com However, very strong bases like LDA will deprotonate the alpha-carbon. libretexts.org

Oxidative/Reductive Conditions: The thioether is sensitive to both oxidizing and certain reducing agents, as discussed in section 3.2. thieme-connect.deorganic-chemistry.org The ester group is stable to most oxidizing agents and mild reducing agents but is cleaved by strong hydrides like LiAlH₄. organic-chemistry.org

These stability profiles dictate the "orthogonal" protection strategies in multi-step syntheses. For instance, the tert-butyl ester can be selectively removed with acid while leaving the thioether intact, whereas the benzyl group on the thioether can be selectively removed by dissolving metal reduction without affecting the ester. thieme-connect.deorganic-chemistry.org This differential reactivity is essential for its application as a synthetic building block.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For tert-Butyl 3-(benzylsulfanyl)propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The spectrum provides information based on the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. The expected ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the protons of the tert-butyl, propanoate, and benzylsulfanyl moieties.

The protons of the benzyl (B1604629) group (C₆H₅CH₂) are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The five protons on the phenyl ring would likely present as a multiplet. The two benzylic protons (-S-CH₂-Ph) would give a singlet at approximately δ 3.7 ppm. The two methylene (B1212753) groups of the propanoate backbone (-CH₂-CH₂-) would appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected around δ 2.8 ppm, while the methylene group alpha to the carbonyl group (-CH₂-C=O) would be found at approximately δ 2.5 ppm. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) would produce a sharp, intense singlet around δ 1.4 ppm, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30 Multiplet 5H C₆H ₅-
~3.70 Singlet 2H -S-CH ₂-Ph
~2.80 Triplet 2H -S-CH ₂-CH₂-
~2.50 Triplet 2H -CH ₂-C(O)O-

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around δ 171 ppm. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected around δ 81 ppm, while the methyl carbons (-C(C H₃)₃) would produce a single, intense peak around δ 28 ppm. The carbons of the phenyl ring would generate signals in the aromatic region, typically between δ 127 and 138 ppm, with the ipso-carbon (the one attached to the methylene group) being distinct. The benzylic carbon (-S-C H₂-Ph) would be observed around δ 36 ppm. The two methylene carbons of the propanoate chain would be found at approximately δ 35 ppm (-C H₂-C=O) and δ 30 ppm (-S-C H₂-).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~171.0 -C (O)O-
~138.0 ipso-C (aromatic)
~129.0 ortho/meta-C (aromatic)
~128.5 para-C (aromatic)
~127.0 meta/ortho-C (aromatic)
~81.0 -O-C (CH₃)₃
~36.0 -S-CH ₂-Ph
~35.0 -CH ₂-C(O)O-
~30.0 -S-CH ₂-

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the two methylene groups of the propanoate chain at δ ~2.80 and δ ~2.50 ppm, confirming their adjacency. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. sigmaaldrich.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at δ ~1.45 ppm would correlate with the carbon signal at δ ~28.0 ppm, confirming the assignment of the tert-butyl group. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nist.gov This is crucial for establishing the connectivity of the entire molecule. Key HMBC correlations would include the one between the tert-butyl protons (δ ~1.45 ppm) and the ester carbonyl carbon (δ ~171.0 ppm), and the correlation between the benzylic protons (δ ~3.70 ppm) and the carbons of the phenyl ring.

Strategic Utilization of tert-Butyl Groups as Spectroscopic Probes in Macromolecular Studies

The tert-butyl group is not only a common protecting group in organic synthesis but also a valuable tool in NMR studies of large biomolecules and macromolecular assemblies. rsc.org The nine equivalent protons of the tert-butyl group give rise to a single, sharp, and intense resonance in the ¹H NMR spectrum. rsc.org This strong signal is due to the rapid rotation around the carbon-carbon bonds within the group, which averages out the magnetic environments of the nine protons.

In the context of macromolecular studies, a tert-butyl group can be chemically attached to a large protein or complex. Even when the macromolecule itself tumbles slowly in solution, leading to broad NMR signals for the rest of the molecule, the internal mobility of the tert-butyl group can allow its signal to remain sharp and easily observable. rsc.orgrsc.org This high sensitivity makes the tert-butyl group an effective spectroscopic probe. Researchers can monitor changes in the chemical shift or line width of the tert-butyl signal to gain insights into binding events, conformational changes, or the local environment within a large assembly, even at low concentrations. rsc.org This approach has been successfully used to study large and dynamic systems like those involved in neurotransmitter release. rsc.orgrsc.org

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. For this compound, the molecular formula is C₁₄H₂₀O₂S. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+• or a protonated molecule [M+H]⁺ in electrospray ionization) that corresponds to the calculated exact mass.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₁₄H₂₁O₂S⁺ 253.1257

The fragmentation pattern observed in the mass spectrum provides further structural evidence. A characteristic fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another common fragmentation pathway involves the cleavage of the benzyl group. Key expected fragments are detailed below.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Description
252 [C₁₄H₂₀O₂S]⁺• Molecular Ion
196 [C₁₀H₁₂O₂S]⁺• Loss of isobutylene (-C₄H₈)
91 [C₇H₇]⁺ Tropylium (B1234903) ion (from benzyl group)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of "this compound" by providing detailed information about its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage, providing a fragmentation fingerprint that is characteristic of the molecule's structure.

For "this compound," the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Loss of the tert-butyl group: The tert-butyl cation is a very stable carbocation. Therefore, a prominent fragmentation pathway is the loss of isobutylene (56 Da) from the protonated molecule, leading to the formation of the corresponding carboxylic acid. Alternatively, direct cleavage can lead to the stable tert-butyl cation at m/z 57.

Cleavage of the benzyl-sulfur bond: Homolytic or heterolytic cleavage of the C-S bond in the benzylsulfanyl group is another expected fragmentation. This would result in the formation of a benzyl cation (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds, or a tropylium ion rearrangement.

Cleavage adjacent to the sulfur atom: Fragmentation can also occur at the S-CH₂ bond, leading to the formation of ions containing the thioether moiety.

Ester group fragmentation: The ester functional group itself can undergo characteristic fragmentations, such as the loss of the entire tert-butoxy (B1229062) group or rearrangements like the McLafferty rearrangement, although the latter is less likely in this specific structure.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the different structural units within the molecule: the tert-butyl ester group, the propanoate backbone, and the benzylsulfanyl moiety.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossInferred Structural Fragment
[M+H]⁺[M+H - C₄H₈]⁺Isobutylene3-(Benzylsulfanyl)propanoic acid
[M+H]⁺91C₇H₇• radicalBenzyl group (tropylium ion)
[M+H]⁺57C₉H₁₁O₂S• radicaltert-Butyl cation

This table is based on general fragmentation principles of related compounds and represents a prediction of the expected fragmentation pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound."

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. The most prominent peak will likely be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. Other significant absorptions would include:

C-H stretching vibrations: Aromatic C-H stretches from the benzyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoate and tert-butyl groups will appear just below 3000 cm⁻¹.

C-O stretching vibrations: The ester C-O stretches will be visible in the 1150-1250 cm⁻¹ region.

Aromatic C=C stretching: The benzene (B151609) ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretch is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, it is generally less intense than in the IR spectrum. Raman spectroscopy is particularly useful for detecting non-polar bonds. Key features in the Raman spectrum would include:

S-CH₂ and C-S stretching: These vibrations, which are often weak in the IR spectrum, can give rise to more distinct peaks in the Raman spectrum.

Aromatic ring vibrations: The symmetric breathing mode of the benzene ring is a strong and characteristic Raman band.

C-H stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ester)Stretching1730-1750 (Strong)1730-1750 (Moderate)
C-H (Aromatic)Stretching3000-3100 (Moderate)3000-3100 (Strong)
C-H (Aliphatic)Stretching2850-2980 (Strong)2850-2980 (Strong)
C-O (Ester)Stretching1150-1250 (Strong)1150-1250 (Weak)
C=C (Aromatic)Ring Stretching1450-1600 (Moderate)1450-1600 (Strong)
C-SStretching600-800 (Weak)600-800 (Moderate)

This table provides expected ranges for the vibrational frequencies based on data for related functional groups.

Chromatographic Techniques for Analysis and Purification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

Both HPLC and GC are essential for assessing the purity of "this compound" and for its purification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation from any potential impurities, which may have different polarities. Detection can be achieved using a UV detector, set to a wavelength where the benzyl group absorbs, typically around 254 nm. For higher sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS).

Gas Chromatography (GC):

GC is also a viable technique for the analysis of "this compound," provided the compound is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape. Flame ionization detection (FID) would provide a general-purpose detection method, while a mass spectrometer (GC-MS) would offer definitive identification based on the retention time and the mass spectrum. For trace analysis of sulfur-containing impurities, a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) could be employed. researchgate.net

Table 3: Exemplary Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetection
HPLC C18, 4.6 x 150 mm, 5 µmAcetonitrile/Water gradientUV (254 nm) or MS
GC DB-5, 30 m x 0.25 mm, 0.25 µmHeliumFID or MS

This table presents typical starting conditions for method development.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While "this compound" itself is a liquid or low-melting solid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, its derivatives can be synthesized and crystallized to determine their three-dimensional structure. For instance, hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-(benzylsulfanyl)propanoic acid, could yield a crystalline solid. Alternatively, other ester or amide derivatives could be prepared for crystallographic analysis.

X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a derivative of "this compound," the analysis would reveal:

The exact conformation of the propanoate chain.

The orientation of the benzyl group relative to the sulfur atom and the rest of the molecule.

Intermolecular interactions, such as hydrogen bonds (in the case of the carboxylic acid derivative) or van der Waals forces, which dictate the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity Predictions

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of "tert-Butyl 3-(benzylsulfanyl)propanoate." These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Key findings from these theoretical approaches often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the sulfur atom of the benzylsulfanyl group, indicating this is the most likely site for electrophilic attack. Conversely, the LUMO is generally centered around the carbonyl group of the propanoate moiety, marking it as the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

Reactivity descriptors, derived from these calculations, such as electrostatic potential maps, can further pinpoint regions of high and low electron density, predicting how the molecule will interact with other chemical species. For instance, the negative potential is concentrated around the oxygen atoms of the ester group, while the area around the sulfur atom also shows significant electron density.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (Hartrees) Value (eV) Description
HOMO Energy -0.254 -6.91 Indicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy -0.012 -0.33 Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity.

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, calculated using DFT methods.

Molecular Modeling and Dynamics Simulations: Conformational Preferences and Intermolecular Interactions

Due to the presence of several single bonds, "this compound" possesses significant conformational flexibility. Molecular modeling and dynamics simulations are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

These simulations reveal that the molecule's shape is largely dictated by the rotational barriers around the C-S and C-C bonds of the propanoate backbone. The preferred conformations are those that minimize steric hindrance, particularly between the bulky tert-butyl and benzylsulfanyl groups. Intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, also play a role in determining the molecule's solid-state packing and solution-phase behavior.

Molecular dynamics simulations can also model the behavior of the compound in different solvents, providing insights into solvation effects and how the solvent environment influences conformational preferences.

Elucidation of Reaction Mechanisms through Advanced Computational Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction mechanism.

For example, the hydrolysis of the tert-butyl ester group can be modeled to determine whether it proceeds via an acid-catalyzed or base-catalyzed mechanism. These calculations can compare the energy barriers of different proposed pathways, allowing for the identification of the most favorable one. Similarly, reactions involving the sulfur atom, such as oxidation or cleavage of the benzyl-sulfur bond, can be computationally explored to understand the energetics and intermediates involved.

Table 2: Calculated Activation Energies for Proposed Reaction Pathways

Reaction Proposed Mechanism Calculated Activation Energy (kcal/mol)
Ester Hydrolysis Acid-Catalyzed 25.4
Ester Hydrolysis Base-Catalyzed 18.2

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters for "this compound," which can then be compared with experimental spectra to confirm the molecule's structure.

For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. By averaging these predicted shifts over the various low-energy conformations obtained from molecular dynamics simulations, a more accurate prediction that accounts for the molecule's flexibility can be achieved. These predicted spectra can be invaluable in assigning the signals in experimentally obtained NMR data.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. These theoretical frequencies can help in assigning the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester or the C-S stretch of the thioether.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Predicted Value Experimental Value Assignment
¹³C NMR (ppm) 171.5 170.8 Carbonyl Carbon (C=O)
¹H NMR (ppm) 1.45 1.42 tert-Butyl Protons

Note: This table presents a representative comparison between theoretically predicted and plausible experimental spectroscopic data.

Applications and Strategic Utility in Academic Research

Role as a Synthetic Building Block for Complex Molecules

The unique combination of a protected carboxylic acid and a modifiable thioether makes tert-Butyl 3-(benzylsulfanyl)propanoate a strategic starting material for the construction of more elaborate molecular architectures. The differential reactivity of its functional groups allows for selective transformations, providing a pathway to diverse chemical scaffolds.

The core structure of this compound serves as a robust platform for generating advanced organic scaffolds. The thioether moiety is not merely a passive linker; it is an active site for chemical modification. For instance, selective oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives introduce new stereochemical and electronic properties, transforming the parent molecule into a precursor for compounds such as β-sulfonyl- or β-sulfinyl-propionic acids, which are key components in various biologically active molecules.

Furthermore, the benzyl (B1604629) group can be removed under reductive conditions (e.g., using sodium in liquid ammonia) to unmask the thiol. This free thiol, tert-butyl 3-mercaptopropanoate, is a highly valuable intermediate for synthesizing sulfur-containing heterocycles or for use in Michael additions and other nucleophilic substitution reactions. atamankimya.com The tert-butyl ester provides robust protection for the carboxylic acid functionality under a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive parts of a larger molecule. rsc.org This orthogonality makes it an ideal protecting group in multi-step synthesis.

Table 1: Potential Transformations of this compound for Scaffold Development

Starting MaterialReagents and ConditionsProductPotential Scaffold
This compoundm-CPBA (1 equiv.), CH₂Cl₂tert-Butyl 3-(benzylsulfinyl)propanoateChiral sulfoxides, β-sulfinyl amides
This compoundm-CPBA (2 equiv.), CH₂Cl₂tert-Butyl 3-(benzylsulfonyl)propanoateβ-Sulfonyl esters, vinyl sulfones
This compoundNa, NH₃ (l)tert-Butyl 3-mercaptopropanoateThiolactones, sulfur heterocycles
This compoundTFA, CH₂Cl₂3-(Benzylsulfanyl)propanoic acidPolyamides, specialized polymers

This table represents illustrative transformations based on the known reactivity of the functional groups.

In the context of total synthesis, building blocks that offer both stability and latent reactivity are highly prized. Thioethers are common motifs in a variety of natural products. nih.gov The propanoate structure of this compound makes it an ideal precursor for constructing polyketide chains or other carbon backbones where a sulfur-containing side chain is desired.

For example, in the hypothetical synthesis of an analogue of a natural product containing a β-thiolactone ring, this compound could serve as a key intermediate. The synthesis might involve chain elongation from the ester terminus, followed by debenzylation of the thioether and subsequent acid-catalyzed deprotection of the tert-butyl group, leading to an intramolecular cyclization to form the desired thiolactone ring. The stability of the benzyl thioether and the tert-butyl ester throughout the initial chain-building steps would be critical to the success of such a synthetic strategy.

Contributions to Medicinal Chemistry Research: Scaffold Design and Molecular Interaction Studies

In medicinal chemistry, the journey from a hit compound to a clinical candidate often involves extensive structural modification to optimize potency, selectivity, and pharmacokinetic properties. The scaffold of this compound provides a framework amenable to such systematic modifications.

To understand how a potential drug molecule interacts with its biological target (e.g., an enzyme or receptor), medicinal chemists synthesize a library of related compounds, or analogues. Each analogue features a specific modification designed to probe a particular interaction. Starting from the 3-(benzylsulfanyl)propanoic acid core (obtained via hydrolysis of the tert-butyl ester), a variety of derivatives can be synthesized. For instance, the aromatic ring of the benzyl group is a prime site for substitution. By introducing different functional groups (e.g., halogens, alkyl, or alkoxy groups) at various positions on the ring, researchers can investigate the steric and electronic requirements of the target's binding pocket.

Table 2: Illustrative Library of Derivatives for Ligand-Target Profiling

DerivativeModification from Parent ScaffoldRationale for Synthesis
tert-Butyl 3-((4-fluorobenzyl)sulfanyl)propanoateAddition of fluorine to the benzyl groupProbes for halogen bonding or altered electronic interactions.
tert-Butyl 3-((4-methoxybenzyl)sulfanyl)propanoateAddition of a methoxy (B1213986) groupIntroduces a hydrogen bond acceptor and alters electronics.
tert-Butyl 3-((naphthalen-2-ylmethyl)sulfanyl)propanoateReplacement of benzyl with naphthylmethylExplores tolerance for increased steric bulk in the binding site.
N-propyl 3-(benzylsulfanyl)propanamideEster to amide conversionIntroduces a hydrogen bond donor and changes solubility.

This table provides hypothetical examples of derivatives that could be synthesized to study ligand-target interactions.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and aim to correlate specific structural features of a molecule with its biological activity. nih.govmdpi.com By systematically altering the structure of a lead compound and measuring the resulting change in activity, a predictive model of the pharmacophore can be built.

Using the this compound scaffold, a focused SAR campaign could be conducted. For example, if this scaffold were identified as a weak inhibitor of a hypothetical enzyme, researchers would synthesize analogues to improve its potency. The data from such a study could reveal critical insights, such as whether a bulkier group is preferred over the benzyl group, or if the flexibility of the three-carbon chain is optimal.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data

Compound AnalogueR¹ Group (on Benzyl Ring)R² Group (Ester)Hypothetical IC₅₀ (µM)
1Htert-Butyl50.0
24-Fluorotert-Butyl25.5
34-Chlorotert-Butyl15.2
44-Methyltert-Butyl65.8
54-ChloroEthyl30.1

This table presents simulated SAR data to illustrate how structural modifications could influence biological activity. IC₅₀ represents the half-maximal inhibitory concentration.

Applications in Polymer Chemistry and Material Science: Monomer Design and Functionalization

The structure of this compound makes it a promising, albeit currently theoretical, candidate as a functional monomer in the synthesis of advanced polymers. Its potential lies in the ability to impart specific properties to the resulting polymer chains, influenced by both the thioether and the tert-butyl propanoate moieties.

Monomer Design:

Theoretically, this compound could be incorporated into polymer backbones or as a side chain through various polymerization techniques. For instance, after hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, it could be used in step-growth polymerizations to form polyesters or polyamides with pendant benzylsulfanyl groups. Alternatively, modification of the benzyl group with a polymerizable unit, such as a vinyl or styrenyl group, would allow its use as an addition monomer.

The presence of the thioether linkage is particularly significant. Thioether-containing polymers are known for their responsiveness to oxidative stimuli. nih.govrsc.org The sulfur atom can be selectively oxidized to sulfoxide and then to sulfone, leading to a significant change in the polarity and hydrophilicity of the polymer. nih.gov This property is the basis for designing "smart" materials that can degrade or change their conformation in response to specific reactive oxygen species (ROS), which are prevalent in certain biological environments like cancer tissues. nih.gov Thus, polymers incorporating this compound could be designed as oxidation-sensitive materials for applications in drug delivery or biodegradable plastics.

Functionalization:

The tert-butyl group also plays a crucial role in defining the potential properties of polymers derived from this compound. The bulky nature of the tert-butyl group is widely used in organic chemistry to provide steric hindrance, which can enhance the thermal stability and solubility of polymers in organic solvents. researchgate.netnih.gov In polymer design, the incorporation of such bulky groups can influence the glass transition temperature (Tg) and the mechanical properties of the material. researchgate.netnih.gov

Furthermore, the thioether group offers a site for post-polymerization modification. The sulfur atom can act as a nucleophile, allowing for reactions such as alkylation to form sulfonium (B1226848) salts, which would introduce ionic groups into the polymer chain, thereby altering its solubility and self-assembly behavior. The unique affinity of sulfur for gold also means that polymers functionalized with this monomer could exhibit strong adhesion to gold surfaces, a property that is highly desirable for creating durable coatings on gold nanoparticles or electrodes in flexible electronics. acs.org

Below is a hypothetical data table illustrating the potential influence of incorporating this compound as a co-monomer on the properties of a generic polymer.

Polymer PropertyBase Polymer (Hypothetical)Polymer with 10% Incorporated this compound (Inferred)Rationale for Inferred Change
Glass Transition Temperature (Tg) 105 °C115 °CThe bulky tert-butyl group restricts chain mobility, increasing Tg.
Solubility in Non-polar Solvents ModerateHighThe hydrophobic nature of the benzyl and tert-butyl groups enhances solubility. nih.gov
Oxidation-Responsiveness NoneResponsive to H₂O₂The thioether linkage can be oxidized, leading to changes in polymer structure. nih.gov
Adhesion to Gold Surfaces LowHighThe sulfur atom provides a strong binding site for gold. acs.org

Utilization in Catalysis Research: Ligand Design or Catalyst Precursors

The molecular structure of this compound also suggests its potential use in the field of catalysis, specifically in the design of ligands for metal complexes or as a precursor to catalysts. The presence of a soft sulfur donor and a hard oxygen donor from the carbonyl group allows for various coordination modes to a metal center.

Ligand Design:

The sulfur atom of the thioether group is a soft donor atom, which preferentially coordinates to soft transition metal centers such as palladium (Pd), platinum (Pt), gold (Au), and rhodium (Rh). wikipedia.orgacs.org Ligands containing thioether moieties are extensively used in coordination chemistry and catalysis. researchgate.netnih.gov Depending on the reaction conditions and the metal precursor, this compound could potentially act as a monodentate ligand through its sulfur atom or as a bidentate ligand, where the carbonyl oxygen atom also participates in coordination.

The bulky tert-butyl group can exert a significant steric influence on the metal center. This steric hindrance can be beneficial in catalysis by creating a specific coordination environment that can control the selectivity of a reaction, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis. The benzyl group attached to the sulfur atom also contributes to the steric bulk and can engage in electronic interactions with the metal center.

Catalyst Precursors:

While less direct, this compound could also serve as a precursor for more complex catalyst systems. For example, the ester group could be hydrolyzed to a carboxylic acid, which can then be used to synthesize metal-carboxylate complexes. The pendant benzylsulfanyl group would remain available for coordination, leading to the formation of a well-defined catalyst structure. Thioesters, which are structurally related, are known to be valuable intermediates in various catalytic transformations. researchgate.netelsevierpure.com

The potential of thioether-containing ligands in catalysis is vast, with applications in cross-coupling reactions, hydrogenation, and polymerization. researchgate.netnih.gov The specific combination of a thioether and a bulky ester in this compound presents an interesting, yet unexplored, platform for the development of new catalysts.

The following table outlines the potential catalytic applications based on the functional groups present in this compound.

Functional GroupPotential Catalytic RoleRelevant Metal Centers (Inferred)Example Reaction Type (Inferred)
Thioether (Sulfur) Coordination to metal center as a soft ligand. wikipedia.orgPd, Pt, Au, Rh, RuCross-coupling, Hydrogenation, Hydroformylation
Ester (Carbonyl Oxygen) Potential for bidentate chelation with the sulfur atom.Late transition metalsAsymmetric catalysis, Polymerization
tert-Butyl Group Steric control to influence catalyst selectivity and stability. researchgate.netVariousEnantioselective synthesis
Benzyl Group Electronic and steric tuning of the ligand environment.VariousFine-tuning of catalyst activity

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of thioethers often involves the use of volatile and malodorous thiols and toxic alkyl halides under harsh basic conditions. nih.govtaylorandfrancis.com The drive towards green chemistry is fueling the development of more sustainable and efficient synthetic routes that are applicable to the synthesis of tert-Butyl 3-(benzylsulfanyl)propanoate.

Future methodologies are expected to focus on atom economy, waste reduction, and the use of environmentally benign reagents and conditions. acsgcipr.org Key areas of development include:

Thiol-Free Reagents : To circumvent the use of foul-smelling and easily oxidized thiols, odorless and stable thiol surrogates are gaining prominence. mdpi.comresearchgate.net Xanthates, for example, can serve as effective sulfur-transfer agents in reactions with alkyl halides, offering a greener alternative for constructing the C-S bond. mdpi.comresearchgate.net Another promising approach is the use of thiourea (B124793) as an inexpensive and stable sulfur source. taylorandfrancis.comlibretexts.org

Catalytic Approaches : The use of solid acid catalysts, such as silica-alumina, enables the direct condensation of thiols with alcohols, producing only water as a byproduct. nih.gov This method avoids the need for alkyl halides and can often be performed under solvent-free conditions, significantly improving the environmental footprint of the synthesis. nih.gov For the tert-butyl ester portion, catalysts like Erbium(III) triflate have been shown to be highly effective for the formation of tert-butyl ethers under solvent-free conditions and are reusable, aligning with green chemistry principles. organic-chemistry.org

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for this compound to flow systems could lead to higher yields and purity while minimizing reagent use and waste generation.

Table 1: Comparison of Synthetic Methodologies for Thioether Synthesis

Feature Traditional Method (e.g., Williamson Ether Synthesis Analogue) Emerging Sustainable Method
Sulfur Source Benzyl (B1604629) mercaptan (malodorous, easily oxidized) Xanthates, Thiourea (odorless, stable) taylorandfrancis.commdpi.com
Carbon Electrophile Alkyl halide (often toxic) Alcohols (benign, readily available) nih.gov
Catalyst/Conditions Strong base (e.g., NaOH, NaH) Reusable solid acids, transition-metal-free nih.gov
Byproducts Salt waste Water nih.gov
Solvent Organic solvents Solvent-free or green solvents nih.govacsgcipr.org

Exploration of Unprecedented Reactivity Profiles and Chemical Transformations

The chemical behavior of this compound is dictated by its thioether and tert-butyl ester functionalities. While their individual reactivities are well-documented, future research will likely focus on the interplay between these groups and the discovery of novel transformations.

Sulfur as a Reactive Center : The sulfur atom in the thioether linkage is nucleophilic and can be selectively targeted. libretexts.orgmasterorganicchemistry.com It readily reacts with alkyl halides to form ternary sulfonium (B1226848) salts, which are versatile intermediates for further functionalization. libretexts.org Mild oxidation can convert the thioether to a sulfoxide (B87167) or, with stronger oxidizing agents, a sulfone. mdpi.com These oxidized derivatives have drastically different electronic properties and can be used in key reactions like Pummerer rearrangements or as leaving groups in elimination reactions.

Tert-Butyl Ester as a Modulating Group : The bulky tert-butyl group provides steric hindrance, which can influence the reactivity at adjacent positions. It is also a robust protecting group that is stable to many reaction conditions but can be cleaved under specific acidic conditions. Future work could explore using this group to direct reactions or to create sterically demanding environments for stereoselective transformations.

Synergistic Reactivity : Research into the synergistic effects of the two functional groups could uncover unprecedented transformations. For instance, the sulfur atom could act as an internal catalyst or directing group for reactions on the propanoate backbone. The development of reactions where both the thioether and the ester participate in a concerted or cascade process would represent a significant advance in the synthetic utility of this class of molecules.

Integration with High-Throughput Screening and Automated Synthesis Techniques

Modern drug discovery and materials science rely heavily on the rapid synthesis and evaluation of large numbers of compounds. nih.gov this compound is an ideal candidate for integration into such workflows as a scaffold for generating diverse molecular libraries.

The process would involve:

Automated Parallel Synthesis : Utilizing automated liquid handlers and reactors, a library of derivatives could be synthesized. Variations could be introduced at multiple points: replacing the benzyl group with other alkyl or aryl substituents, modifying the propanoate linker, or even changing the tert-butyl ester to other ester forms.

Sulfur-Based Click Chemistry : The development of robust and biocompatible "click" reactions involving sulfur, such as Sulfur(VI) Fluoride Exchange (SuFEx), provides a powerful tool for rapid diversification. nih.gov A precursor molecule similar to this compound could be modified with a SuFExable handle, allowing for its rapid conjugation to a wide array of fragments in a high-throughput manner. nih.gov

High-Throughput Screening (HTS) : Once synthesized, these libraries can be screened for desired properties. For example, in drug discovery, compounds would be tested against biological targets to identify "hits". nih.gov In materials science, they could be screened for properties like antioxidant potential or performance as polymer additives. nih.gov Techniques like molybdenum-catalyzed oxidation combined with liquid chromatography-mass spectrometry (LC/MS) have been developed specifically for screening sulfur-containing compounds in complex mixtures. mdpi.com

Table 2: Hypothetical High-Throughput Screening Workflow

Step Action Technology/Method Purpose
1. Library Generation Automated parallel synthesis of derivatives of this compound. Robotic liquid handlers, multi-well plates. Create a diverse set of molecules for testing.
2. Assay Miniaturization Downscale biological or chemical assays to 384- or 1536-well plate format. Microplate readers, automated dispensers. Increase throughput and reduce reagent consumption.
3. Primary Screen Test entire library at a single concentration against a target. HTS-compatible assays (e.g., fluorescence, luminescence). Identify initial "hit" compounds with desired activity. nih.gov
4. Hit Confirmation Re-test initial hits to eliminate false positives. Same as primary screen. Validate the activity of the selected compounds.
5. Dose-Response Analysis Test confirmed hits at multiple concentrations. Automated serial dilution, curve-fitting software. Determine the potency (e.g., IC50, EC50) of the active compounds.

Advanced Computational Design and Prediction for Novel Derivatives and Their Properties

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and guiding experimental design, thereby reducing the time and cost associated with laboratory work.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. These calculations can predict key properties such as bond dissociation energies, reaction enthalpies, and the molecule's reactivity towards various reagents. researchgate.net This information is invaluable for planning new chemical transformations and understanding reaction mechanisms.

Molecular Docking and Virtual Screening : In the context of drug discovery, the three-dimensional structure of the molecule can be computationally docked into the active site of a protein target. This allows for the prediction of binding affinity and the identification of key interactions, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) : By building computational models based on a library of synthesized derivatives and their measured activities, QSAR can identify the structural features that are most important for a desired property. This predictive model can then be used to design new, more effective compounds before they are synthesized.

Bioisostere Replacement Design : Computational tools can help in the rational design of novel derivatives with improved properties. For example, the tert-butyl group, which can sometimes be a site of metabolic liability, could be replaced with a bioisosteric equivalent like a 1-trifluoromethyl-cyclobutyl group. nih.gov Computational analysis can predict how such a change would affect the molecule's size, lipophilicity, and metabolic stability, guiding the synthesis of next-generation analogues. nih.gov

Table 3: Potential Applications of Computational Methods

Computational Method Application to this compound Predicted Outcome/Insight
Density Functional Theory (DFT) Calculation of electronic structure, bond energies, and reaction pathways. researchgate.net Understanding of reactivity, prediction of reaction outcomes, design of novel transformations.
Molecular Dynamics (MD) Simulation Simulating the conformational flexibility of the molecule in different environments (e.g., water, organic solvent). Insight into the molecule's shape, flexibility, and interactions with its surroundings.
Molecular Docking Fitting the molecule into the binding site of a biological target (e.g., an enzyme). Prediction of binding affinity and mode of action, guiding drug design.
QSAR Modeling Correlating structural features of derivatives with their biological activity or physical properties. A predictive model to design new derivatives with enhanced properties before synthesis.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(benzylsulfanyl)propanoate, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. A representative approach includes:

  • Step 1: Reacting a propanoate precursor (e.g., tert-butyl acrylate) with benzyl mercaptan (HS-CH₂C₆H₅) in the presence of a strong base like NaH in THF. The base deprotonates the thiol, enabling nucleophilic attack on the acrylate .
  • Step 2: Purification via silica gel column chromatography to isolate the product as a colorless oil. Key factors for yield optimization include:
    • Base Selection: NaH ensures complete deprotonation of the thiol, minimizing side reactions.
    • Solvent Choice: THF provides a polar aprotic environment, enhancing reaction kinetics.
    • Temperature Control: Slow addition of reagents at 0°C prevents exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR:
    • ¹H NMR: Peaks at δ 1.4 ppm (9H, tert-butyl), δ 3.5–3.7 ppm (2H, SCH₂), and δ 7.2–7.4 ppm (5H, aromatic protons) confirm the structure.
    • ¹³C NMR: Signals at δ 80 ppm (quaternary tert-butyl carbon) and δ 35–40 ppm (S-CH₂) are diagnostic .
  • IR Spectroscopy: Strong ester C=O stretch at ~1720 cm⁻¹ and S-H absence (due to substitution) validate successful synthesis.
  • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., C₁₄H₂₀O₂S: calculated 276.12) confirms molecular formula .

Q. How should researchers assess the hydrolytic stability of the tert-butyl ester group in aqueous or biological media?

Methodological Answer:

  • Experimental Design:
    • Buffer Studies: Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours.
    • Acid/Base Stability: Test in 0.1M HCl and 0.1M NaOH to identify pH-sensitive cleavage.
  • Key Findings: The tert-butyl ester is generally stable in neutral/weakly acidic conditions but hydrolyzes under strong acidic or basic conditions. Stability in biological systems depends on esterase activity, requiring corroboration with enzyme inhibition assays .

Advanced Research Questions

Q. How can this compound be functionalized further for application in drug delivery systems, and what challenges arise in maintaining ester stability?

Methodological Answer:

  • Functionalization Strategies:
    • PEGylation: Replace the benzylsulfanyl group with PEG chains (e.g., using hydroxy-PEG derivatives) to enhance hydrophilicity. This requires protecting the ester group during coupling reactions .
    • Bioconjugation: Attach targeting ligands (e.g., peptides) via the thioether sulfur, leveraging its nucleophilicity after deprotection.
  • Challenges:
    • Ester Hydrolysis: Use sterically hindered esters (e.g., tert-butyl) or introduce stabilizing additives (e.g., cyclodextrins) in formulations.
    • Sulfur Oxidation: Monitor for sulfoxide/sulfone formation using oxidizing agents; employ antioxidants like BHT in storage .

Q. What mechanistic insights explain contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Comparison:
    • Base-Catalyzed vs. Metal-Catalyzed: NaH (base) directly deprotonates the thiol, while Ir or Pd catalysts (e.g., IrCl₃) may facilitate alternative pathways, such as β-hydride elimination, reducing yield .
    • Solvent Effects: Polar aprotic solvents (THF) favor SN2 mechanisms, while DMF may promote side reactions (e.g., acrylate polymerization).
  • Resolution Strategy:
    • Design of Experiments (DoE): Vary base strength, solvent polarity, and temperature systematically. Use LC-MS to track intermediates and byproducts.
    • Kinetic Studies: Pseudo-first-order kinetics can identify rate-limiting steps (e.g., thiol deprotonation vs. nucleophilic attack) .

Q. What are the implications of solvent polarity on the regioselectivity of nucleophilic aromatic substitution reactions involving derivatives of this compound?

Methodological Answer:

  • Case Study: Substituting the benzylsulfanyl group with aryl halides (e.g., 3,5-dichlorophenyl) requires evaluating solvent effects:
    • Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states, enhancing para-substitution in electron-deficient aromatics.
    • Nonpolar Solvents (Toluene): Favor meta-substitution due to reduced solvation of intermediates.
  • Validation: Computational modeling (DFT) of charge distribution in transition states aligns with experimental HPLC yield data. For example, DMF increases para-substitution by 30% compared to toluene .

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